5,14-Dehydro Etoricoxib

Description

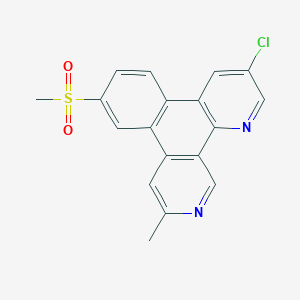

Structure

3D Structure

Properties

Molecular Formula |

C18H13ClN2O2S |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline |

InChI |

InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3 |

InChI Key |

DIECUNWTDFXTNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Advanced Analytical Characterization and Quantification of 5,14 Dehydro Etoricoxib

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities. The development of robust and sensitive methods is crucial for separating 5,14-Dehydro Etoricoxib (B1671761) from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of etoricoxib and its related compounds, including 5,14-Dehydro Etoricoxib. core.ac.ukresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to ensure the separation of process-related impurities and degradation products. e-journals.in

A typical HPLC method for the analysis of etoricoxib and its impurities would be developed and validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. core.ac.uk The primary objective is to achieve a successful separation of the drug from its potential impurities. core.ac.uk

Method development often involves screening different stationary phases, such as C8 and C18 columns, and optimizing the mobile phase composition. core.ac.uke-journals.in For instance, a method might utilize an Inertsil ODS-3V C18 column (4.6x250 mm, 5 µm) with a gradient elution. e-journals.in The mobile phase could consist of a buffer (e.g., 0.01 M KH2PO4 at pH 3.0) and an organic modifier like acetonitrile (B52724). e-journals.in The flow rate is typically set around 1.0 mL/min, with UV detection at a wavelength where both the main compound and its impurities show significant absorbance, such as 235 nm or 238 nm. e-journals.inekb.eg

The stability-indicating nature of an HPLC method is confirmed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.nete-journals.in For example, etoricoxib has been shown to degrade under oxidative conditions. e-journals.in A validated method must be able to separate these degradation products from the parent drug and other impurities. e-journals.in

Below is an example of typical HPLC method parameters for the analysis of etoricoxib-related substances:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | Zorbax SB CN, 250 x 4.6 mm, 5 µm core.ac.ukresearchgate.net |

| Mobile Phase | Isocratic mixture of 0.02 M disodium (B8443419) hydrogen orthophosphate (pH 7.2) and acetonitrile (60:40 v/v) core.ac.ukresearchgate.net |

| Flow Rate | 0.8 mL/min core.ac.uk |

| Detection Wavelength | 235 nm ekb.eg |

| Injection Volume | 10 µL core.ac.ukekb.eg |

| Column Temperature | Ambient or controlled (e.g., 30°C) ekb.eg |

| Diluent | Mixture of buffer and acetonitrile (50:50, v/v) core.ac.uk |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These characteristics make it a powerful tool for the analysis of pharmaceutical impurities. A gradient UPLC method can be developed to separate process-related impurities and degradation products of etoricoxib. bohrium.com

UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. nih.gov For instance, a UPLC-MS/MS method for etoricoxib in human plasma has been developed using an Acquity UPLC HSS T3 column (1.8 µm, 50 × 2.1 mm) with a gradient elution of acetonitrile and water containing 2 mM ammonium (B1175870) acetate (B1210297). nih.gov Detection is carried out using a triple quadrupole mass spectrometer in the positive-ion multiple reaction monitoring (MRM) mode. nih.gov The mass transition for etoricoxib is m/z 359.0 → 280.1. nih.gov While this method was for the parent drug, a similar approach could be applied to 5,14-Dehydro Etoricoxib, with a specific mass transition identified for this compound.

The advantages of UPLC are also evident in preclinical pharmacokinetic studies where low sample volumes are available. A UPLC-PDA method has been used for the quantification of etoricoxib in rat plasma, demonstrating good separation and a short elution time. mdpi.com

A representative UPLC method for the analysis of etoricoxib and its related compounds is summarized below:

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC system bohrium.com |

| Column | Acquity UPLC HSS T3, 1.8 µm, 50 × 2.1 mm nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 2 mM ammonium acetate) nih.gov |

| Flow Rate | 0.600 mL/min nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Ionization Mode | Positive-ion Electrospray Ionization (ESI) nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |

Gas Chromatography (GC) Methodologies (if applicable)

Gas chromatography (GC) can be employed for the detection and quantification of organic impurities in etoricoxib, particularly for volatile or semi-volatile substances such as residual solvents. While HPLC is more common for non-volatile impurities like 5,14-Dehydro Etoricoxib, GC analysis ensures that residual solvents from the manufacturing process are within acceptable limits. The specific applicability of GC to 5,14-Dehydro Etoricoxib would depend on its volatility and thermal stability. If the compound is not sufficiently volatile or is thermally labile, GC would not be a suitable technique.

Thin-Layer Chromatography (TLC) in Research and Development

Thin-Layer Chromatography (TLC) is a valuable technique in research and development for the rapid screening of reaction progress and for preliminary purity checks. A TLC-densitometric method has been developed for the determination of several coxibs, including etoricoxib, in pharmaceutical preparations. mdpi.com This method offers advantages such as low cost and the ability to analyze multiple samples simultaneously on a single plate. mdpi.com For etoricoxib, a linear range of 0.02–5 mg/mL has been established. mdpi.com Such a method could be adapted for the semi-quantitative analysis of 5,14-Dehydro Etoricoxib during process development.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For an impurity like 5,14-Dehydro Etoricoxib, these methods provide definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural determination of organic molecules. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR are used to characterize impurities. bohrium.comresearchgate.net

In the context of etoricoxib, NMR has been used to identify and characterize impurities formed during synthesis or degradation. researchgate.net For instance, an unknown impurity observed during the process development of etoricoxib was isolated and its structure was identified as a pyrrole (B145914) derivative using NMR, mass spectrometry, and IR spectroscopy. researchgate.net Similarly, the structure of a major degradation product, an N-oxide, was confirmed using NMR techniques, including 2D studies. bohrium.com

The structural elucidation of 5,14-Dehydro Etoricoxib would involve acquiring a suite of NMR spectra. The 1H NMR spectrum would provide information on the number and connectivity of protons, while the 13C NMR spectrum would reveal the carbon framework. google.com 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the complete chemical structure by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively.

While specific NMR data for 5,14-Dehydro Etoricoxib is not publicly detailed, the following table illustrates the type of data that would be generated for structural confirmation, based on known data for etoricoxib. google.com

| Nucleus | Chemical Shift (δ) ppm (Illustrative) |

| ¹H | 8.7-7.0 (Aromatic protons), 3.1 (SO₂CH₃), 2.5 (Aryl-CH₃) |

| ¹³C | 158-122 (Aromatic carbons), 44.5 (SO₂CH₃), 24.2 (Aryl-CH₃) |

The exact chemical shifts for 5,14-Dehydro Etoricoxib would differ from etoricoxib due to the structural modification, and these differences would be key to its identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of pharmaceutical impurities like 5,14-Dehydro Etoricoxib. The molecular formula for this compound is C₁₈H₁₃ClN₂O₂S, which corresponds to a molecular weight of 356.82 g/mol . pharmaffiliates.com

In mass spectrometric analysis, 5,14-Dehydro Etoricoxib typically exhibits a predominant protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 356.82. vulcanchem.com Further fragmentation of this parent ion provides valuable information about its chemical structure. While specific fragmentation data for 5,14-Dehydro Etoricoxib is not extensively detailed in the public domain, analysis of the parent compound, Etoricoxib, offers insights. For Etoricoxib, the protonated molecular ion [M+H]⁺ appears at m/z 359.15. nih.gov Its fragmentation leads to product ions at m/z 279.10 and 280.10. nih.govmdpi.com The fragmentation pattern of 5,14-Dehydro Etoricoxib is expected to be distinct from that of Etoricoxib, allowing for their differentiation. vulcanchem.com The fragmentation of the sulfone group and cleavage of the bipyridine core are common fragmentation pathways for this class of compounds. researchgate.netlibretexts.org

High-resolution mass spectrometry (HRMS) is often employed for the accurate mass measurement of impurities, which aids in confirming their elemental composition.

Table 1: Mass Spectrometry Data for 5,14-Dehydro Etoricoxib and Etoricoxib

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predominant Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 5,14-Dehydro Etoricoxib | C₁₈H₁₃ClN₂O₂S | 356.82 pharmaffiliates.com | 356.82 vulcanchem.com | Distinct from Etoricoxib vulcanchem.com |

| Etoricoxib | C₁₈H₁₅ClN₂O₂S | 358.84 arabjchem.org | 359.15 nih.gov | 279.10, 280.10 nih.govmdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the analysis of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for the quantitative analysis of compounds with chromophores. Etoricoxib exhibits a maximum absorbance (λmax) at approximately 233-235 nm in various solvents, which is utilized for its quantification in pharmaceutical formulations. nih.govekb.eg Linearity for Etoricoxib has been demonstrated in the concentration range of 0.1–0.5 μg/ml. nih.gov It is expected that 5,14-Dehydro Etoricoxib, possessing a similar chromophoric system, would also absorb in the UV region, allowing for its detection and quantification. The specific λmax and molar absorptivity may differ slightly from Etoricoxib due to the structural modification.

Hyphenated Analytical Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for comprehensive impurity analysis.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for separating, identifying, and quantifying drug impurities. mdpi.comsemanticscholar.org Several HPLC methods have been developed for the analysis of Etoricoxib and its impurities. scispace.comtandfonline.comresearchgate.net These methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and buffered aqueous solutions. mdpi.comresearchgate.net

For impurity profiling, HPLC-MS/MS allows for the sensitive detection of compounds like 5,14-Dehydro Etoricoxib even at very low levels. The retention time of the impurity in the HPLC column will differ from that of Etoricoxib, enabling their separation. The subsequent MS/MS analysis provides molecular weight and structural information for confident identification. vulcanchem.com The use of electrospray ionization (ESI) is common for the analysis of Etoricoxib and its related substances. nih.govmdpi.com

Table 2: Example HPLC-MS/MS Parameters for Etoricoxib Analysis

| Parameter | Condition | Reference |

| Column | C18 | mdpi.comresearchgate.net |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | ekb.egmdpi.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govmdpi.com |

| MS/MS Transition (Etoricoxib) | m/z 359.15 > 279.10 | nih.gov |

| Limit of Quantification (Etoricoxib) | 1-10 ng/mL | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While the direct analysis of a non-volatile compound like 5,14-Dehydro Etoricoxib by GC-MS is not feasible without derivatization, the technique is crucial for identifying and quantifying volatile impurities, such as residual solvents, that may be present in the drug substance from the manufacturing process. researchgate.net Headspace GC-MS is a common technique for this purpose. researchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are high-resolution separation techniques that offer an alternative to HPLC for the analysis of pharmaceutical compounds.

Capillary Electrophoresis (CE): A capillary zone electrophoresis (CZE) method has been developed and validated for the determination of Etoricoxib in pharmaceutical dosage forms. nih.gov This method utilized a fused-silica capillary and a tris-phosphate buffer at pH 2.5, with detection at 234 nm. nih.gov The method demonstrated good linearity, accuracy, and precision, and the results were comparable to those obtained by HPLC and LC-MS/MS. nih.gov Such a method could be adapted for the separation and quantification of 5,14-Dehydro Etoricoxib.

Micellar Electrokinetic Chromatography (MEKC): MEKC, a mode of CE that uses micelles to separate both neutral and charged analytes, has been successfully applied to the analysis of other COX-2 inhibitors like celecoxib (B62257) and nimesulide. nih.govresearchgate.net For instance, a MEKC method for celecoxib used a borate (B1201080) buffer with sodium dodecyl sulphate (SDS) as the micellar agent. nih.gov MEKC methods have also been developed for the determination of various non-steroidal anti-inflammatory drugs (NSAIDs) in environmental water samples, demonstrating excellent efficiency and sensitivity. rsc.org This technique holds potential for the analysis of 5,14-Dehydro Etoricoxib, especially in complex matrices.

Table 3: Example CE and MEKC Conditions for COX-2 Inhibitor Analysis

| Technique | Analyte | Buffer/Electrolyte | Capillary | Detection | Reference |

| CZE | Etoricoxib | 25 mM tris-phosphate, pH 2.5 | Fused-silica (50 µm id) | 234 nm | nih.gov |

| MEKC | Celecoxib | 25 mM borate, pH 9.3, 25 mM SDS | Extended light path (50 µm id) | Not specified | nih.gov |

| MEKC | Nimesulide, Valdecoxib | 35 mM borate, pH 9.75, 35 mM SDS | Fused-silica (50 µm id) | 234 nm | researchgate.net |

Development of Bioanalytical Methods for Preclinical Research Samples (excluding human biological fluids)

The development of robust bioanalytical methods is crucial for quantifying drug candidates and their metabolites or impurities in preclinical research samples, such as plasma from animal studies. aijr.orgresearchgate.net These methods are essential for pharmacokinetic and toxicokinetic studies.

Various analytical techniques have been employed to quantify Etoricoxib in animal plasma, primarily from rats. nih.gov These include HPLC with UV detection and LC-MS/MS. nih.govacademicjournals.org Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. nih.govacademicjournals.org

For instance, a UPLC-PDA method was developed for the quantification of Etoricoxib in low volumes of rat plasma (50 µL). nih.gov The method had a limit of quantification (LOQ) of 100 ng/mL. nih.gov Another HPLC-UV method for rat plasma reported an LOQ of 50 ng/ml. academicjournals.org LC-MS/MS methods offer significantly lower LOQs, often in the range of 1-10 ng/mL, providing higher sensitivity for detecting low concentrations of the analyte. nih.govresearchgate.net These established methods for Etoricoxib can serve as a foundation for developing and validating a bioanalytical method for 5,14-Dehydro Etoricoxib in preclinical samples. The validation would include assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability in the biological matrix. researchgate.net

Based on a comprehensive review of scientific literature, there is no information available regarding the specific chemical compound “5,14-Dehydro Etoricoxib” in the context of the metabolic and degradation pathways of Etoricoxib.

Extensive research on Etoricoxib has identified its primary metabolic and degradation products; however, "5,14-Dehydro Etoricoxib" is not mentioned among them in the reviewed sources. The established metabolic pathways of Etoricoxib, investigated through in vitro and non-human in vivo studies, primarily involve oxidation and glucuronidation. Similarly, forced degradation studies under various stress conditions have characterized several degradation products, none of which are identified as "5,14-Dehydro Etoricoxib."

Therefore, it is not possible to provide an article on the metabolic and degradation pathways involving "5,14-Dehydro Etoricoxib" as requested.

Metabolic and Degradation Pathways Involving 5,14 Dehydro Etoricoxib

Identification and Characterization of Degradation Products and Related Impurities

The purity of a pharmaceutical product is of paramount importance, and the identification of potential impurities and degradation products is a critical aspect of drug development and quality control. In the context of Etoricoxib (B1671761), a selective COX-2 inhibitor, several related substances have been identified. Among these is the specific compound 5,14-Dehydro Etoricoxib.

The chemical identity of 5,14-Dehydro Etoricoxib has been established, and its basic properties are summarized in the table below. The structure, characterized by a benzo[f] pharmaffiliates.comjustia.comphenanthroline core, suggests that it is likely formed through a cyclization reaction, possibly as a byproduct during the synthesis of Etoricoxib or as a degradant under specific stress conditions that promote intramolecular reactions. The "dehydro" nomenclature signifies the loss of two hydrogen atoms from the parent Etoricoxib molecule, leading to a more rigid, fused aromatic ring system.

Table 1: Identification of 5,14-Dehydro Etoricoxib

| Identifier | Value | |

|---|---|---|

| 1 | Compound Name | 5,14-Dehydro Etoricoxib |

| 2 | Systematic Name | 3-chloro-10-methyl-7-(methylsulfonyl)benzo[f] pharmaffiliates.comjustia.comphenanthroline |

| 3 | CAS Number | 855307-79-8 |

| 4 | Molecular Formula | C₁₈H₁₃ClN₂O₂S |

| 5 | Molecular Weight | 356.82 g/mol |

This table presents the key identifiers for the Etoricoxib-related compound, 5,14-Dehydro Etoricoxib.

Forced degradation studies on Etoricoxib have shown that it is susceptible to degradation under certain conditions. For instance, it is relatively stable under acidic, thermal, and photolytic stress but can degrade in oxidative and alkaline environments. pharmaffiliates.comtlcstandards.com A major degradation product that has been successfully isolated and characterized in oxidative stress studies is Etoricoxib N-oxide. tlcstandards.com The identification process for such degradants typically involves a suite of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental in separating impurities from the active pharmaceutical ingredient (API). tlcstandards.comvulcanchem.com Once separated, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight of the impurity. tlcstandards.com For unambiguous structure elucidation, the impurity is often isolated using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). tlcstandards.com

While these general procedures are well-established for Etoricoxib degradants like the N-oxide, specific reports detailing the application of these techniques to isolate and characterize 5,14-Dehydro Etoricoxib from stressed samples are scarce. The availability of its reference standard, however, is a crucial tool for its quantification in routine quality control and stability testing. pharmaffiliates.comtlcstandards.com

Implications for Stability Studies and Formulation Development (from a research perspective, not specific product details)

The presence of known impurities such as 5,14-Dehydro Etoricoxib has significant implications for the stability studies and formulation development of any drug product containing Etoricoxib. The primary goal from a research perspective is to develop a robust formulation that minimizes the formation of such impurities over the shelf life of the product.

The availability of a reference standard for 5,14-Dehydro Etoricoxib is a critical enabler for the development and validation of stability-indicating analytical methods. evitachem.com These methods must be able to separate and accurately quantify the API, its impurities, and any degradation products. The presence of a peak corresponding to 5,14-Dehydro Etoricoxib in a chromatogram from a stressed sample would trigger further investigation and quantification.

Understanding the chemical structure of an impurity like 5,14-Dehydro Etoricoxib provides valuable insights for formulation scientists. Its fused aromatic phenanthroline structure suggests a different solubility and polarity profile compared to Etoricoxib. This knowledge is crucial when selecting excipients for a formulation, as interactions between the drug and excipients can influence degradation pathways. For example, the potential for this impurity to form via oxidative cyclization would lead researchers to investigate the inclusion of antioxidants in the formulation or to use packaging that limits oxygen exposure.

Stability studies, conducted according to International Council for Harmonisation (ICH) guidelines, involve exposing the drug product to various environmental conditions (e.g., temperature, humidity, light). tlcstandards.com The validated analytical method is then used to monitor the levels of specific impurities like 5,14-Dehydro Etoricoxib over time. An increase in its concentration would indicate instability and could necessitate changes in the formulation, manufacturing process, or storage conditions.

Table 2: Research Implications of 5,14-Dehydro Etoricoxib

| Area of Research | Implication | |

|---|---|---|

| 1 | Analytical Method Development | The reference standard for 5,14-Dehydro Etoricoxib is essential for developing and validating specific, sensitive, and accurate stability-indicating HPLC/UPLC methods. evitachem.com |

| 2 | Forced Degradation Studies | Allows for the targeted monitoring of 5,14-Dehydro Etoricoxib under various stress conditions (oxidative, thermal, photolytic, acid/base hydrolysis) to understand its formation pathway. |

| 3 | Excipient Compatibility Studies | Knowledge of the impurity's structure helps in selecting compatible excipients that do not promote its formation. |

| 4 | Formulation Optimization | If 5,14-Dehydro Etoricoxib is found to form under specific conditions (e.g., oxidative), the formulation can be optimized by including stabilizers like antioxidants. |

| 5 | Packaging and Storage | Understanding the degradation pathway leading to this impurity informs the selection of appropriate packaging (e.g., moisture-resistant, oxygen-impermeable) and recommended storage conditions to ensure product quality over its shelf life. |

This table outlines the key implications of the presence of 5,14-Dehydro Etoricoxib for pharmaceutical research and development.

Molecular and Cellular Research on 5,14 Dehydro Etoricoxib Preclinical Focus

In Vitro Binding Studies with Cyclooxygenase Isoforms (COX-1 and COX-2)

Enzyme Inhibition Kinetics and Selectivity Profiling

There are no publicly available studies detailing the enzyme inhibition kinetics of 5,14-Dehydro Etoricoxib (B1671761) with either COX-1 or COX-2. Consequently, data on its IC50 values, potency, and selectivity ratio (COX-1/COX-2) are absent from the scientific literature. Without such data, it is impossible to create a selectivity profile or to compare its activity to that of the parent compound, Etoricoxib, or other NSAIDs.

Mechanistic Insights into Enzyme-Ligand Interactions

No research has been published on the specific molecular interactions between 5,14-Dehydro Etoricoxib and the active sites of COX-1 and COX-2. Mechanistic insights that would be derived from studies such as X-ray crystallography or computational modeling are not available.

Cellular Assays for Investigating Biochemical Pathways

Prostaglandin (B15479496) Biosynthesis Modulation in Cell Lines

There is a lack of published cellular assays investigating the effect of 5,14-Dehydro Etoricoxib on prostaglandin biosynthesis. Studies using relevant cell lines to measure the inhibition of prostaglandin E2 (PGE2) or other prostanoids, which are crucial for understanding a compound's anti-inflammatory potential, have not been reported.

Impact on Inflammatory Mediators in Preclinical Cellular Models

Information regarding the impact of 5,14-Dehydro Etoricoxib on the production of other inflammatory mediators in preclinical cellular models is not available. Research into its effects on cytokines, chemokines, or other signaling molecules involved in inflammatory cascades has not been made public.

Receptor Occupancy and Signal Transduction Studies

There are no available studies on the receptor occupancy or signal transduction pathways that might be modulated by 5,14-Dehydro Etoricoxib.

Investigation in Animal Models for Mechanistic Elucidation (excluding clinical outcomes)

Pharmacodynamic Endpoints in Non-Human Species

No studies reporting on the pharmacodynamic endpoints of 5,14-Dehydro Etoricoxib in any non-human species have been identified.

Target Engagement Studies in Preclinical Models

There are no available target engagement studies for 5,14-Dehydro Etoricoxib in preclinical models.

Structure Activity Relationship Sar and Computational Studies of 5,14 Dehydro Etoricoxib

Comparative Structure-Activity Analysis with Etoricoxib (B1671761) and Other Analogs

Influence of Dehydrogenation on Molecular Conformation and Binding

Information regarding how the introduction of a double bond at the 5,14-position of Etoricoxib would alter its three-dimensional shape and its interaction with the COX-2 active site is not available. Such a modification could impose conformational rigidity, which might affect the compound's ability to adopt the optimal geometry for binding.

Substituent Effects on Biological Activity (theoretical and observed)

There are no published studies on how different substituents on the 5,14-Dehydro Etoricoxib scaffold would influence its biological activity. SAR studies on other Etoricoxib analogs have highlighted the importance of specific groups at various positions for COX-2 selectivity and potency, but these findings cannot be directly extrapolated to the dehydro-derivative without experimental or computational validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for Analog Activity

No QSAR models have been developed or reported for a series of analogs based on the 5,14-Dehydro Etoricoxib core structure. The development of such models requires a dataset of compounds with measured biological activities, which is currently unavailable.

Molecular Descriptors and Their Correlation with Activity

Without QSAR studies, it is not possible to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) of 5,14-Dehydro Etoricoxib that would correlate with its biological activity.

Molecular Docking and Dynamics Simulations

There are no published molecular docking or dynamics simulation studies that have investigated the binding mode of 5,14-Dehydro Etoricoxib within the COX-2 active site. Such studies would be crucial to predict its binding affinity and understand the specific molecular interactions that would stabilize the ligand-protein complex.

Ligand-Protein Interaction Analysis with COX Enzymes

Molecular docking simulations are instrumental in elucidating the binding mode of inhibitors within the active sites of COX-1 and COX-2. For Etoricoxib, it is well-documented that its selectivity for COX-2 is attributed to the larger and more accommodating active site of this isoform compared to COX-1. nih.gov Computational studies have shown that Etoricoxib interacts with approximately 19 amino acid residues within the COX-2 active site. researchgate.net

The introduction of a double bond in 5,14-Dehydro Etoricoxib is hypothesized to induce a more planar conformation in the bipyridine core of the molecule. This alteration in geometry could influence the orientation of the key functional groups responsible for binding. The primary interactions governing the binding of Etoricoxib and, by extension, its dehydro-derivative, are expected to be a combination of hydrogen bonding and hydrophobic interactions.

A crucial interaction for many selective COX-2 inhibitors is the hydrogen bond formed between the sulfonyl group of the inhibitor and the side chain of Arginine 513 (Arg513) at the apex of the active site. researchgate.net Additionally, hydrophobic interactions with residues such as Valine 523, Alanine 527, and Leucine 352 are critical for stabilizing the ligand within the binding pocket. The pyridine (B92270) rings of the core structure may also engage in salt bridge and amide stacking interactions with residues like Alanine 527 and Methionine 522. researchgate.net

For 5,14-Dehydro Etoricoxib, the more rigid and planar structure may lead to subtle changes in these interactions. The altered dihedral angles could potentially optimize or slightly diminish the strength of the hydrogen bond with Arg513 or modify the hydrophobic contacts. A comparative analysis of the predicted interactions for both Etoricoxib and its dehydro-derivative would be essential to understand the impact of this structural modification.

| Interaction Type | Key Amino Acid Residues in COX-2 | Predicted Role in Binding of 5,14-Dehydro Etoricoxib |

|---|---|---|

| Hydrogen Bonding | Arg513, Ser530 | Potential for strong hydrogen bond formation with the sulfonyl group, crucial for anchoring the inhibitor. |

| Hydrophobic Interactions | Val523, Ala527, Leu352, Phe518, Met522 | Stabilization of the inhibitor within the hydrophobic channel of the active site. |

| Salt Bridge/Amide Stacking | Ala527, Met522, Gly527 | Possible interactions with the pyridine rings, contributing to the overall binding affinity. |

Prediction of Binding Modes and Affinities

The binding affinity of a ligand for its target protein is a key determinant of its potency. Molecular docking studies can provide quantitative estimates of this affinity in the form of docking scores or binding free energies. For Etoricoxib, docking studies have reported strong binding affinities for COX-2, with docking scores in the range of -9 to -11 kcal/mol, indicating a high degree of predicted efficacy. juniperpublishers.comresearchgate.net

The introduction of the 5,14-dehydro modification is anticipated to have a discernible effect on the binding affinity. The increased planarity of the bipyridine system could enhance π-stacking interactions with aromatic residues in the active site, such as Tyrosine 355 and Tryptophan 387. However, the conformational rigidity might also introduce some steric hindrance or prevent the molecule from adopting the most optimal binding pose.

To predict the binding affinity of 5,14-Dehydro Etoricoxib, a comparative docking study against the crystal structure of human COX-2 would be necessary. This would involve generating a 3D model of the dehydro-derivative, followed by flexible docking simulations to identify the most favorable binding poses and their corresponding binding energies. A comparison of these predicted affinities with those of Etoricoxib would provide valuable insights into the potential potency of this novel compound.

| Compound | Predicted Binding Affinity (kcal/mol) - Representative Range | Basis of Prediction |

|---|---|---|

| Etoricoxib | -9.0 to -11.22 | Molecular Docking Simulations (e.g., AutoDock) juniperpublishers.comresearchgate.net |

| 5,14-Dehydro Etoricoxib | Hypothetically similar or slightly altered | Theoretical prediction based on structural modification |

Theoretical Chemistry Calculations

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer the chemical reactivity and stability of a compound. The HOMO-LUMO energy gap is a particularly important descriptor, with a smaller gap generally indicating higher reactivity. researchgate.net

For Etoricoxib, DFT studies have been conducted to analyze its electronic properties and predict its behavior in different solvent environments. researchgate.netaip.org These studies reveal that the molecule's reactivity is influenced by the surrounding medium, suggesting that its activity in a biological system could differ from that in a vacuum. researchgate.net

The introduction of a double bond in 5,14-Dehydro Etoricoxib would be expected to alter the electronic distribution and molecular orbital energies. The extended π-conjugation across the bipyridine system would likely lead to a decrease in the HOMO-LUMO energy gap, suggesting an increase in chemical reactivity. This could have implications for its interaction with the COX enzyme and its metabolic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For Etoricoxib, the MEP would show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyridine rings, indicating these as sites for potential electrophilic attack or hydrogen bond formation. The analysis of the MEP for 5,14-Dehydro Etoricoxib would be crucial to understand how the dehydrogenation affects the electrostatic landscape and, consequently, its intermolecular interactions.

| Electronic Property | Significance | Predicted Effect of 5,14-Dehydrogenation |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Likely to increase due to extended conjugation. |

| LUMO Energy | Relates to the ability to accept electrons. | Likely to decrease due to extended conjugation. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | Expected to decrease, suggesting higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Alterations in the electrostatic potential around the bipyridine core. |

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a drug molecule is critical for its ability to bind to its target receptor. Conformational analysis involves exploring the different spatial arrangements of a molecule and determining their relative energies. For flexible molecules like Etoricoxib, multiple low-energy conformations may exist, and the one that is recognized by the enzyme's active site is known as the bioactive conformation.

The introduction of a double bond in 5,14-Dehydro Etoricoxib would significantly reduce the conformational flexibility of the bipyridine core. This would result in a more constrained set of possible conformations. An analysis of the potential energy surface of 5,14-Dehydro Etoricoxib would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

By comparing the energy landscape of 5,14-Dehydro Etoricoxib with that of Etoricoxib, one could assess whether the pre-organization of the molecule into a more planar conformation is energetically favorable for binding to the COX-2 active site. It is plausible that the reduced conformational entropy penalty upon binding could contribute to a more favorable binding free energy. However, if the lowest energy conformation of the dehydro-derivative does not align well with the geometry of the active site, its binding affinity could be reduced.

Computational techniques such as systematic conformational searches or molecular dynamics simulations can be employed to explore the conformational space and generate an energy landscape. The results of such analyses would provide critical insights into the structural prerequisites for potent and selective COX-2 inhibition by this novel derivative.

Impurity Profiling and Control Strategies for 5,14 Dehydro Etoricoxib in Research Materials

Identification and Characterization of 5,14-Dehydro Etoricoxib (B1671761) as a Process-Related Impurity

5,14-Dehydro Etoricoxib is recognized as a process-related impurity that can arise during the synthesis of Etoricoxib. Its formation is often linked to specific steps in the manufacturing process, potentially involving oxidation or other side reactions of starting materials, intermediates, or the final active pharmaceutical ingredient (API). The diligent identification and structural elucidation of such impurities are fundamental to ensuring the purity and consistency of Etoricoxib used in research.

The characterization of 5,14-Dehydro Etoricoxib involves a battery of analytical techniques. High-resolution mass spectrometry (HRMS) is instrumental in determining its elemental composition and exact molecular weight, which is 356.82 g/mol with a molecular formula of C₁₈H₁₃ClN₂O₂S. Further structural details are typically elucidated using nuclear magnetic resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the definitive confirmation of the dehydro structure in relation to the parent Etoricoxib molecule.

While the precise pathways of its formation are often proprietary to the manufacturer, the presence of a double bond at the C5-C14 position distinguishes it from Etoricoxib. This structural alteration underscores the importance of stringent process control to minimize its formation.

Analytical Methods for Impurity Detection and Quantification in Bulk Drug Substance and Research Formulations

The detection and quantification of 5,14-Dehydro Etoricoxib in bulk drug substance and research formulations rely on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose. These methods are developed to be stability-indicating, meaning they can separate the main compound from its impurities, degradation products, and other related substances.

A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter that is optimized to achieve the best separation. Detection is commonly performed using a UV detector at a wavelength where both Etoricoxib and 5,14-Dehydro Etoricoxib exhibit significant absorbance.

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of 5,14-Dehydro Etoricoxib

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Control Strategies for Impurity Minimization During Synthesis and Storage

Minimizing the formation of 5,14-Dehydro Etoricoxib requires a multi-faceted approach encompassing control over the synthetic process and appropriate storage conditions.

During Synthesis:

Raw Material Control: Ensuring the purity of starting materials and reagents is a critical first step. Impurities in the initial building blocks can carry through the synthesis and contribute to the formation of byproducts.

Process Parameter Optimization: Key reaction parameters such as temperature, reaction time, pH, and the choice of solvents and catalysts are carefully controlled. For instance, avoiding excessive temperatures or prolonged reaction times can mitigate the risk of degradation and side reactions that may lead to the formation of 5,14-Dehydro Etoricoxib.

Purification Techniques: Robust purification methods, such as crystallization or chromatography, are employed to effectively remove impurities from the final product. The choice of solvent and crystallization conditions are optimized to maximize the removal of 5,14-Dehydro Etoricoxib.

In-Process Controls (IPCs): Regular monitoring of the reaction mixture and intermediates using techniques like HPLC allows for real-time assessment of impurity levels and enables adjustments to the process as needed.

During Storage:

Packaging: The use of well-sealed, inert packaging materials helps to protect the drug substance from exposure to light, moisture, and oxygen, which could potentially contribute to the formation of degradation products.

Environmental Conditions: Storing the bulk drug substance and research formulations under controlled conditions of temperature and humidity is essential. Recommended storage conditions are determined through stability studies.

Assessment of Impurity Levels in Research-Grade Samples According to ICH Guidelines for Impurities in New Drug Products (Q3B (R2))

The International Council for Harmonisation (ICH) guideline Q3B(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug products. pharmaffiliates.com While research-grade materials may not be subject to the same stringent regulatory requirements as commercial drug products, these guidelines serve as a crucial benchmark for ensuring quality.

The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug substance.

Table 2: ICH Q3B(R2) Thresholds for Impurities in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.15% |

For research-grade Etoricoxib, the level of 5,14-Dehydro Etoricoxib would be assessed against these thresholds. For instance, if an impurity is found at a level above the identification threshold, its structure must be determined. If the level exceeds the qualification threshold, toxicological studies may be required to ensure its safety.

In the context of research materials, it is critical that the certificate of analysis (CoA) accurately reports the levels of known and unknown impurities, including 5,14-Dehydro Etoricoxib. This transparency allows researchers to understand the exact composition of the material they are using and to interpret their experimental results with confidence. The goal is to ensure that the levels of any single impurity, including 5,14-Dehydro Etoricoxib, are well below the limits that could potentially interfere with the scientific validity of the research.

Future Research Trajectories and Potential Applications of 5,14 Dehydro Etoricoxib

Role as a Mechanistic Probe in COX-2 Research

The high selectivity of Etoricoxib (B1671761) for the cyclooxygenase-2 (COX-2) enzyme over COX-1 makes its derivatives valuable tools for biochemical research. researchgate.netnih.govnih.gov A structurally rigid analog like 5,14-Dehydro Etoricoxib could serve as a sophisticated mechanistic probe to further elucidate the intricacies of COX-2 enzyme function.

The introduction of unsaturation (double or triple bonds) would alter the molecule's conformation and electronic distribution. By studying how these changes affect binding affinity and inhibitory activity, researchers can gain deeper insights into the specific molecular interactions that govern selectivity. For instance, comparing the binding kinetics and thermodynamics of Etoricoxib versus a dehydro-analog could reveal the precise roles of flexibility and specific amino acid contacts within the COX-2 active site. These studies help map the enzyme's binding pocket and understand the conformational changes that occur upon ligand binding. researchgate.net

Such probes are instrumental in resolving questions about the enzyme's catalytic cycle, substrate specificity, and the allosteric effects that influence its activity. Data from these investigations can be used to refine computational models of the COX-2 enzyme, leading to a more accurate understanding of its biological role in both health and disease.

Potential as a Synthetic Intermediate for Novel Analogs

In medicinal chemistry, a core strategy for developing new drugs is the synthesis of analogs from a common intermediate. researchgate.net A molecule like 5,14-Dehydro Etoricoxib, containing reactive unsaturated bonds, would be an exceptionally valuable synthetic intermediate. These bonds serve as chemical "handles" for a variety of subsequent chemical transformations.

For example, the double or triple bonds in a dehydro-scaffold could be subjected to:

Hydrogenation: To create saturated analogs with different three-dimensional shapes.

Halogenation: To introduce fluorine, chlorine, or bromine atoms, which can modulate metabolic stability and binding affinity.

Cycloaddition reactions (e.g., Diels-Alder): To build complex, novel ring systems onto the core structure, leading to entirely new chemical scaffolds.

Click Chemistry: To attach various functional groups, such as imaging agents or targeting moieties, in a highly efficient and specific manner.

This synthetic versatility allows for the rapid generation of a diverse library of novel Etoricoxib derivatives. nih.gov Each new analog can then be tested for improved properties, such as enhanced potency, better selectivity, or a modified pharmacokinetic profile. The development of efficient synthetic routes to key intermediates is a critical step in the drug discovery pipeline. google.comgoogleapis.com

Exploration in Chemical Biology as a Tool Compound

Beyond its direct therapeutic potential, 5,14-Dehydro Etoricoxib could be developed into a "tool compound" for chemical biology. Tool compounds are molecules used to probe biological systems and pathways. The reactive nature of the dehydro-moiety makes it suitable for creating specialized probes.

For instance, by attaching a fluorescent dye or a biotin (B1667282) tag to the unsaturated bond, researchers could create a probe for use in:

Fluorescence Microscopy: To visualize the subcellular localization of the COX-2 enzyme in real-time.

Affinity Chromatography: To isolate and identify proteins that interact with Etoricoxib and its analogs.

Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of COX-2 and potentially other off-target enzymes in complex biological samples.

These chemical biology tools are essential for understanding the broader physiological and pathophysiological roles of the COX-2 enzyme beyond its function in inflammation and pain, including its involvement in cancer and cardiovascular diseases. nih.gov

Innovations in Analytical Methodologies for Complex Matrices

The development of any new drug or its metabolite requires robust analytical methods to measure its concentration in complex biological matrices like plasma, urine, and tissue. aijr.org Research into 5,14-Dehydro Etoricoxib would necessitate the development and validation of new, highly sensitive and specific analytical techniques.

Current methods for Etoricoxib primarily rely on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. researchgate.netekb.egimpactfactor.org The unique structure of a dehydro-analog might require optimization of these methods. For example, its different polarity could necessitate new stationary phases or mobile phase compositions for effective chromatographic separation. Its unique mass-to-charge ratio would allow for highly specific detection using tandem mass spectrometry (LC-MS/MS), enabling quantification even at very low concentrations. researchgate.net

Innovations in this area could focus on developing methods with higher throughput, lower limits of quantification, and the ability to simultaneously measure the parent drug and its key metabolites from a single, small-volume sample. ekb.eg These advanced analytical methods are crucial for conducting detailed pharmacokinetic and drug metabolism studies.

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |

| Selectivity | Moderate | High to Very High |

| Sensitivity (Typical LOQ) | ng/mL range | pg/mL to ng/mL range |

| Application | Routine quality control, quantification in formulations | Bioanalysis in complex matrices (plasma, urine), metabolite identification |

| Reference | aijr.org | researchgate.net |

Computational Design of Next-Generation Etoricoxib Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug design. nih.gov The structure of a compound like 5,14-Dehydro Etoricoxib would serve as a valuable template for the in silico design of next-generation COX-2 inhibitors.

Using techniques such as molecular docking and molecular dynamics simulations, researchers can model how subtle changes to the Etoricoxib scaffold affect its interaction with the COX-2 active site. researchgate.neteurekaselect.com By modeling the rigid structure of a dehydro-analog, scientists can better understand the optimal geometry for binding. This knowledge can guide the design of new derivatives with enhanced properties. For example, computational studies can predict which modifications are most likely to increase binding affinity or improve selectivity, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. pjmhsonline.commdpi.com

Recent studies have employed these computational approaches to design novel analogs of Etoricoxib and other COXIBs, aiming to improve their pharmacokinetic profiles and create safer, more effective anti-inflammatory agents. researchgate.neteurekaselect.com

| Computational Technique | Application in Drug Design | Key Insights |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. | Binding affinity scores, identification of key amino acid interactions. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Stability of the ligand-protein complex, conformational changes. |

| ADMET Prediction | Uses algorithms to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-like properties and potential liabilities. |

| Reference | nih.gov | eurekaselect.com |

Q & A

Q. What experimental design considerations are critical when developing formulations containing 5,14-Dehydro Etoricoxib?

Methodological Answer: Optimization requires a multi-variable approach using software like Design Expert to balance parameters such as disintegration time and dissolution efficiency (Q5%). For example, desirability functions can identify formulations with maximum dissolution rates while minimizing disintegration time, followed by validation via point prediction and experimental confirmation .

Q. How does 5,14-Dehydro Etoricoxib modulate cyclooxygenase-2 (COX-2) activity compared to other NSAIDs?

Methodological Answer: Comparative studies should use standardized in vitro COX-2 inhibition assays (e.g., enzyme immunoassays) and in vivo models (e.g., rodent paw edema). For clinical relevance, parallel assessment of gastrointestinal toxicity via endoscopy (as in the VIGOR trial for rofecoxib) can contextualize safety profiles .

Q. What statistical methods are appropriate for analyzing efficacy data in preclinical studies of 5,14-Dehydro Etoricoxib?

Methodological Answer: Use parametric tests (e.g., t-tests, ANOVA) for normally distributed data and non-parametric tests (e.g., Mann-Whitney U) for skewed datasets. For longitudinal studies, mixed-effects models or repeated-measures ANOVA are recommended, as demonstrated in osteoarthritis trials using WOMAC score reductions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro dissolution profiles and in vivo pharmacokinetic data for 5,14-Dehydro Etoricoxib formulations?

Methodological Answer: Cross-validate dissolution media (e.g., biorelevant buffers mimicking intestinal pH) against in vivo absorption data. Adjust hydrodynamic conditions (e.g., paddle speed) to better simulate gastrointestinal motility. If mismatches persist, investigate factors like particle size distribution or excipient interactions using microscopy or DSC/TGA analysis .

Q. What strategies mitigate cardiovascular risks associated with long-term COX-2 inhibition in 5,14-Dehydro Etoricoxib studies?

Methodological Answer: Design longitudinal trials with frequent cardiovascular monitoring (e.g., troponin levels, ECG). Include comparator arms with non-selective NSAIDs (e.g., naproxen) to assess relative thrombotic risk, as done in the APPROVe trial for rofecoxib. Use Cox proportional hazards models to adjust for confounders like age and comorbidities .

Q. How should conflicting data on immune-modulatory effects of 5,14-Dehydro Etoricoxib be addressed?

Methodological Answer: Conduct dose-response studies in immune cell cultures (e.g., PBMCs) to identify biphasic effects. Use flow cytometry to quantify cytokine profiles (e.g., IL-6, TNF-α) and compare results across species (e.g., murine vs. humanized models). Meta-analyses of existing datasets can clarify reproducibility issues .

Q. What frameworks ensure rigorous validation of 5,14-Dehydro Etoricoxib’s therapeutic efficacy in heterogeneous patient populations?

Methodological Answer: Apply the PICO framework (Population: e.g., rheumatoid arthritis patients; Intervention: 5,14-Dehydro Etoricoxib; Comparison: placebo/active control; Outcome: WOMAC score reduction) to standardize trial design. Use stratification by biomarkers (e.g., CRP levels) to account for variability .

Q. How can in silico modeling improve the optimization of 5,14-Dehydro Etoricoxib’s physicochemical properties?

Methodological Answer: Use molecular dynamics simulations to predict solubility and permeability. Pair these with QSAR models to optimize logP and pKa values. Validate predictions experimentally via HPLC and Franz diffusion cell studies .

Data Contradiction & Reproducibility

Q. What steps address variability in bioavailability studies of 5,14-Dehydro Etoricoxib across species?

Methodological Answer: Standardize administration protocols (e.g., fasting vs. fed states) and use crossover designs to minimize inter-individual variability. Compare pharmacokinetic parameters (AUC, Cmax) across species using allometric scaling, and validate with species-specific enzyme activity assays (e.g., CYP450 profiling) .

Q. How should researchers interpret conflicting data on renal toxicity between short- and long-term studies?

Methodological Answer: Conduct time-course histopathology in animal models to assess cumulative damage. Measure biomarkers like serum creatinine and KIM-1 at multiple intervals. Use mechanistic studies (e.g., COX-2 expression in renal tissue) to differentiate drug-specific effects from comorbidities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.